molecular formula C9H11N B011786 2-Isopropenyl-5-methylpyridine CAS No. 102879-27-6

2-Isopropenyl-5-methylpyridine

Cat. No. B011786
M. Wt: 133.19 g/mol
InChI Key: XNIIKXROZAQQKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropenyl-5-methylpyridine, also known as IPP, is a pyridine derivative that has been extensively studied in recent years due to its potential applications in various fields of science. IPP is a colorless liquid that has a pungent odor and is soluble in water, ethanol, and ether.

Mechanism Of Action

The mechanism of action of 2-Isopropenyl-5-methylpyridine is not fully understood, but it is believed to act by inhibiting the growth of microorganisms. 2-Isopropenyl-5-methylpyridine has been found to inhibit the growth of various bacteria, fungi, and viruses by disrupting their cell membranes and inhibiting their metabolic activity.

Biochemical And Physiological Effects

2-Isopropenyl-5-methylpyridine has been found to have low toxicity and is considered safe for use in various applications. 2-Isopropenyl-5-methylpyridine has been found to have no significant effects on blood pressure, heart rate, or body temperature. However, 2-Isopropenyl-5-methylpyridine has been found to cause irritation to the skin and eyes, and inhalation of 2-Isopropenyl-5-methylpyridine vapors can cause respiratory irritation.

Advantages And Limitations For Lab Experiments

2-Isopropenyl-5-methylpyridine has several advantages for use in lab experiments, including its low toxicity and high purity. 2-Isopropenyl-5-methylpyridine is also relatively easy to synthesize and is readily available. However, 2-Isopropenyl-5-methylpyridine has some limitations for lab experiments, including its pungent odor, which can be a nuisance in the lab. Additionally, 2-Isopropenyl-5-methylpyridine can be difficult to handle due to its low boiling point and high reactivity.

Future Directions

There are several future directions for 2-Isopropenyl-5-methylpyridine research, including the development of new drugs based on its antimicrobial properties. 2-Isopropenyl-5-methylpyridine could also be used as a flavoring agent in food and beverages. Additionally, 2-Isopropenyl-5-methylpyridine could be used as a reagent for the synthesis of various organic compounds. Further research is needed to fully understand the mechanism of action of 2-Isopropenyl-5-methylpyridine and its potential applications in various fields of science.

Synthesis Methods

2-Isopropenyl-5-methylpyridine can be synthesized using several methods, including the reaction of 2-methylpyridine with isopropenyl chloride, the reaction of 2-methylpyridine with isopropenyl alcohol, and the reaction of 2-methylpyridine with isopropenyl acetate. The most common method of synthesis is the reaction of 2-methylpyridine with isopropenyl chloride, which yields 2-Isopropenyl-5-methylpyridine with a purity of over 95%.

Scientific Research Applications

2-Isopropenyl-5-methylpyridine has been extensively studied for its potential applications in various fields of science. 2-Isopropenyl-5-methylpyridine has been found to have antimicrobial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. 2-Isopropenyl-5-methylpyridine has also been studied for its potential use as a flavoring agent in food and beverages due to its pungent odor. Additionally, 2-Isopropenyl-5-methylpyridine has been found to have potential applications in the field of organic synthesis, as it can be used as a reagent for the synthesis of various organic compounds.

properties

CAS RN

102879-27-6

Product Name

2-Isopropenyl-5-methylpyridine

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

IUPAC Name

5-methyl-2-prop-1-en-2-ylpyridine

InChI

InChI=1S/C9H11N/c1-7(2)9-5-4-8(3)6-10-9/h4-6H,1H2,2-3H3

InChI Key

XNIIKXROZAQQKR-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)C(=C)C

Canonical SMILES

CC1=CN=C(C=C1)C(=C)C

synonyms

Pyridine, 5-methyl-2-(1-methylethenyl)- (9CI)

Origin of Product

United States

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